N-Ethyl-4-chlorobenzylamine

Beschreibung

Systematic IUPAC Name and Structural Representation

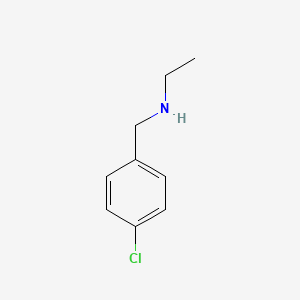

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is officially designated as N-[(4-chlorophenyl)methyl]ethanamine. This systematic name precisely describes the molecular structure by indicating the presence of an ethanamine group attached to a methyl carbon that is directly bonded to a 4-chlorophenyl ring system. The nomenclature follows the standard IUPAC conventions for naming substituted aromatic amines, where the chlorine substituent is positioned at the para position (4-position) of the benzene ring relative to the methyl carbon attachment point.

The structural representation of this compound reveals a benzene ring with a chlorine atom substituted at the para position, connected to a methylene bridge that links to an ethyl-substituted amino group. The compound exhibits a linear arrangement where the ethyl group provides additional alkyl character to the amine functionality. This structural configuration contributes to the compound's chemical properties and potential reactivity patterns. The systematic naming accurately reflects the connectivity and substitution pattern, ensuring unambiguous identification of the compound in chemical literature and databases.

The structural formula can be represented as a para-chlorobenzyl group attached to an N-ethylamine moiety, creating a secondary amine with distinct aromatic and aliphatic characteristics. The presence of the chlorine substituent at the para position introduces electron-withdrawing effects that influence the electronic properties of the aromatic system. This structural arrangement places this compound within the category of substituted benzylamine derivatives, which are known for their diverse chemical and biological activities.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is definitively established as 69957-83-1. This unique identifier serves as the primary reference for the compound across all major chemical databases and regulatory systems worldwide. The CAS number provides an unambiguous method for identifying this specific chemical entity, regardless of the various names or synonyms that may be used in different contexts or publications.

The compound is recognized under several alternative chemical identifiers and synonyms that reflect different naming conventions and regulatory requirements. These include N-(4-Chlorobenzyl)ethanamine, which emphasizes the benzyl-ethylamine connectivity pattern. Another commonly used designation is 4-Chloro-N-ethylbenzenemethanamine, which highlights the chlorinated benzene core with the N-ethyl substituted methanamine side chain. The systematic name Benzenemethanamine, 4-chloro-N-ethyl- represents the formal Chemical Abstracts nomenclature style.

Additional registry information includes the MDL number MFCD00045212, which serves as another unique identifier within the MDL chemical database system. The PubChem Compound Identifier (CID) is designated as 580651, providing direct access to comprehensive chemical information within the PubChem database maintained by the National Center for Biotechnology Information. These multiple identification systems ensure comprehensive cataloging and cross-referencing capabilities across various chemical information platforms and research databases.

Molecular Formula and Weight Calculations

The molecular formula of this compound is precisely established as C₉H₁₂ClN, indicating the presence of nine carbon atoms, twelve hydrogen atoms, one chlorine atom, and one nitrogen atom. This molecular composition reflects the structural components of the compound, including the benzene ring system with six carbon atoms, the chlorine substituent, the methylene bridge carbon, the ethyl group with two additional carbon atoms, and the nitrogen atom of the amine functionality.

The molecular weight calculations yield a precise value of 169.65 grams per mole, as computed and verified across multiple authoritative chemical databases. This molecular weight value is derived from the sum of atomic weights of all constituent atoms, calculated using current atomic weight standards. The molecular weight represents a fundamental physical property that is essential for stoichiometric calculations, analytical method development, and quantitative chemical analysis procedures.

| Molecular Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂ClN | PubChem, ChemicalBook |

| Molecular Weight | 169.65 g/mol | PubChem, ChemicalBook |

| Carbon Atoms | 9 | Molecular Formula Analysis |

| Hydrogen Atoms | 12 | Molecular Formula Analysis |

| Chlorine Atoms | 1 | Molecular Formula Analysis |

| Nitrogen Atoms | 1 | Molecular Formula Analysis |

The molecular composition analysis reveals the compound's classification as a monochlorinated aromatic amine with a total of 23 atoms in its molecular structure. The molecular weight places this compound in the range typical for substituted benzylamine derivatives, making it suitable for various analytical techniques including mass spectrometry, gas chromatography, and nuclear magnetic resonance spectroscopy. The precise molecular weight is crucial for accurate quantitative analysis and purity determination in research and industrial applications.

SMILES Notation and InChI Key Specifications

The Simplified Molecular Input Line Entry System notation for this compound is represented as CCNCC1=CC=C(C=C1)Cl. This SMILES string provides a linear text representation of the molecular structure that can be processed by chemical software systems for structure visualization, database searching, and computational analysis. The notation begins with the ethyl group (CC), followed by the nitrogen atom (N), the methylene bridge (C), and the chlorinated benzene ring system represented in the aromatic notation format.

The International Chemical Identifier for this compound is specified as InChI=1S/C9H12ClN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3. This standardized identifier provides a unique, non-proprietary representation of the molecular structure that includes stereochemical information and connectivity details. The InChI format ensures consistent identification across different chemical databases and software platforms, facilitating accurate chemical information exchange and database interoperability.

The corresponding InChI Key is designated as DWQGKMSNZGJKJS-UHFFFAOYSA-N, which serves as a compressed, hash-based representation of the full InChI identifier. This key provides a fixed-length string that enables efficient database indexing and searching while maintaining the uniqueness of the chemical structure representation. The InChI Key format is particularly valuable for large-scale chemical database operations and automated chemical information processing systems.

| Identifier Type | Specification | Source |

|---|---|---|

| SMILES | CCNCC1=CC=C(C=C1)Cl | PubChem, BOC Sciences |

| InChI | InChI=1S/C9H12ClN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | PubChem, BOC Sciences |

| InChI Key | DWQGKMSNZGJKJS-UHFFFAOYSA-N | PubChem, BOC Sciences |

These standardized molecular representations facilitate computational chemistry applications, structure-activity relationship studies, and automated chemical database searches. The SMILES notation enables rapid structure input and manipulation in chemical software packages, while the InChI system provides robust chemical structure identification that is independent of the input method or software platform used for structure generation.

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQGKMSNZGJKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342306 | |

| Record name | N-ETHYL-4-CHLOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69957-83-1 | |

| Record name | N-ETHYL-4-CHLOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 4-Chlorobenzylamine Precursor

The synthesis of 4-chlorobenzylamine is a critical step before N-ethylation. One well-documented method involves the reaction of 4-chlorobenzyl chloride with ammonia or ammonium hydroxide in the presence of potassium dihydrogen phosphate in a solvent such as methyl tert-butyl ether under controlled conditions:

- Reaction conditions:

- Ammonia (liquid) and potassium phosphate are added to an autoclave.

- 4-Chlorobenzyl chloride diluted in methyl tert-butyl ether is slowly injected into the autoclave at a controlled rate.

- The mixture is stirred at room temperature for 30 minutes.

- Work-up:

- The reaction mixture is filtered, washed, and the solvent is recovered by distillation.

- Yield and purity:

Alkylation to Form N-Ethyl-4-chlorobenzylamine

The N-ethylation of 4-chlorobenzylamine can be achieved by catalytic coupling or direct alkylation methods:

- Catalytic coupling approach:

Recent research demonstrates the use of transition metal catalysts (e.g., ruthenium complexes) to selectively couple primary amines with alkyl amines under mild conditions, avoiding over-alkylation and side reactions. For instance, benzylamine derivatives can be reacted with ethylamine in chlorobenzene solvent at 130°C for 16 hours in the presence of a Ru catalyst and ligand system to yield secondary amines such as N-ethylbenzylamines. - Direct alkylation:

Alternatively, 4-chlorobenzylamine can be reacted with ethyl halides or ethyl sulfate under basic conditions to introduce the ethyl group on the nitrogen. This method requires careful control of stoichiometry and reaction conditions to prevent tertiary amine formation or quaternization.

Phthalimide Route for 2-Chlorobenzylamine and Its Adaptation

Although primarily described for 2-chlorobenzylamine, the phthalimide method is adaptable for 4-chlorobenzylamine derivatives:

- Step 1: Reaction of 4-chlorobenzyl chloride with alkali metal phthalimide (e.g., potassium phthalimide) in an unreactive solvent such as dimethylformamide at 100–150°C for 1–10 hours forms 4-chlorobenzylphthalimide.

- Step 2: Hydrolysis or hydrazinolysis cleaves the phthalimide ring to release 4-chlorobenzylamine.

- Hydrolysis conditions:

- Two-step hydrolysis is preferred: first base hydrolysis with 10–30% aqueous KOH at reflux to cleave the first nitrogen-carboxy bond, then acid hydrolysis with concentrated hydrochloric acid to cleave the second bond and precipitate phthalic acid by-products.

- Alternatively, one-step base or acid hydrolysis at reflux with 40–60% KOH or sulfuric acid is possible but less efficient.

- By-products: Phthalic acid and its salts are formed and removed by filtration.

- Product recovery: The amine hydrochloride salt is isolated from the filtrate and converted to the free amine by basification.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | By-products | Notes |

|---|---|---|---|---|---|---|---|

| Ammonia substitution (Autoclave) | 4-Chlorobenzyl chloride | Ammonia, K dihydrogen phosphate | Room temp, methyl tert-butyl ether, 0.5 h | 85 | 99.0 | None significant | Simple, high purity, industrially viable |

| Catalytic coupling | 4-Chlorobenzylamine + ethylamine | Ru catalyst, ligand, chlorobenzene | 130°C, 16 h | Variable | High | Minimal | Selective N-alkylation, mild conditions |

| Phthalimide intermediate | 4-Chlorobenzyl chloride | Potassium phthalimide, KOH, HCl | 100–150°C, 1–10 h, reflux | High | High | Phthalic acid, salts | Two-step hydrolysis preferred for efficiency |

Research Findings and Analysis

- The autoclave ammonia substitution method is favored for direct synthesis of 4-chlorobenzylamine due to its operational simplicity and high purity output, making it suitable for scale-up.

- The catalytic coupling method offers an elegant route to N-ethyl derivatives with high chemoselectivity, avoiding over-alkylation, and can be tuned by catalyst and ligand choice.

- The phthalimide route is advantageous for producing high-purity amines from benzyl chlorides with good control over by-products, but involves longer reaction times and additional purification steps.

- Hydrolysis conditions significantly affect the yield and purity; a two-step hydrolysis (base followed by acid) is optimal for efficient cleavage of phthalimide derivatives with manageable by-product removal.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-Ethyl-4-chlorobenzylamine can undergo oxidation reactions to form corresponding this compound oxides.

Reduction: It can be reduced to form this compound derivatives with different functional groups.

Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: this compound oxides.

Reduction: this compound derivatives.

Substitution: Various substituted benzylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Ethyl-4-chlorobenzylamine has been investigated for its potential therapeutic applications, particularly as a pharmacological agent targeting specific receptors.

1.1. Adenosine A3 Receptor Agonists

Research indicates that compounds similar to this compound can act as adenosine A3 receptor agonists, which are significant in treating ischemic conditions. These agonists have shown promise in reducing myocardial ischemic injury during perioperative settings, potentially preventing heart-related complications such as myocardial infarction and congestive heart failure .

Key Findings:

- Mechanism: Activation of the A3 receptor may protect tissues during ischemia.

- Therapeutic Potential: Life-saving treatments for high-risk patients undergoing surgery.

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor in acidic environments, particularly for mild steel.

2.1. Case Study: Corrosion Inhibition in Hydrochloric Acid

A study investigated the use of 4-chlorobenzylamine derivatives, including this compound, as inhibitors for mild steel corrosion in hydrochloric acid media. The research demonstrated that these compounds could significantly reduce corrosion rates at various concentrations .

Data Table: Corrosion Inhibition Efficiency

| Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 50 | 2.5 | 30 |

| 100 | 1.8 | 45 |

| 250 | 1.0 | 60 |

Synthetic Chemistry Applications

This compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules.

3.1. Oxidative Coupling Reactions

Research has highlighted the role of benzylamines, including this compound, in metal-free oxidative coupling reactions to form imines. These reactions utilize organocatalysts and have applications in synthesizing pharmaceuticals and agrochemicals .

Key Findings:

- Catalysts Used: Salicylic acid derivatives were effective in facilitating the reaction.

- Yield Improvement: Enhanced yields of imines were observed under optimized conditions.

Wirkmechanismus

The mechanism of action of N-Ethyl-4-chlorobenzylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to the desired biological effect. For instance, in the case of angiotensin receptor antagonists, it binds to the receptor and inhibits its activity, thereby regulating blood pressure.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues of N-Ethyl-4-chlorobenzylamine, emphasizing differences in substituents and molecular properties:

Physicochemical Properties

- Lipophilicity : this compound’s shorter ethyl chain results in moderate lipophilicity compared to 4-N-Hexylbenzylamine, which has a hexyl group that significantly increases hydrophobicity . The nitro group in N-(3-chlorophenethyl)-4-nitrobenzamide further enhances polarity and reactivity .

- Chirality: The (S)-enantiomer of N-(4-Chlorobenzyl)-2-((4-chlorobenzyl)amino)-4-phenylbutanamide exhibits distinct stereochemical properties, as evidenced by HPLC analysis (88% e.e.) . This compound lacks chiral centers, simplifying its synthesis and purification.

Biologische Aktivität

N-Ethyl-4-chlorobenzylamine is an organic compound with significant biological activity, particularly in medicinal chemistry and agrochemical applications. Its structure features an ethyl group and a chlorine atom attached to a benzylamine backbone, which influences its chemical reactivity and pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

This compound can be synthesized from 4-chlorobenzaldehyde through reductive amination with ethylamine. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClN |

| Molecular Weight | 173.65 g/mol |

| Boiling Point | 205 °C |

| Solubility | Soluble in organic solvents |

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as receptors and enzymes. For instance, it has been studied for its role as an angiotensin receptor antagonist, which is crucial for regulating blood pressure. The binding affinity and inhibition of these receptors can lead to significant pharmacological effects.

Case Studies and Research Findings

- Anticancer Activity : In a study evaluating various benzylamine derivatives, this compound showed promising results against cancer cell lines. It was part of a series tested on the NCI 60-cell line panel, where it exhibited over 50% growth inhibition in several lines, particularly those associated with glioblastoma .

- Dengue Virus Inhibition : Another study demonstrated that derivatives of this compound displayed potent inhibitory effects against the dengue virus (DENV), particularly targeting the NS4B protein. This suggests potential use in antiviral therapies .

- Neuroprotective Effects : Research has indicated that compounds similar to this compound can confer neuroprotective benefits by modulating apoptotic pathways and enhancing cell viability in neuronal models .

Comparative Analysis with Similar Compounds

This compound's activity can be contrasted with other related compounds:

| Compound | Biological Activity |

|---|---|

| Benzylamine | Basic amine; limited biological activity |

| N-Methyl-4-chlorobenzylamine | Similar structure; lower receptor affinity |

| N-Ethylbenzylamine | Lacks chlorine; reduced reactivity |

The unique substitutions in this compound enhance its pharmacokinetic properties and biological efficacy compared to simpler analogs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-Ethyl-4-chlorobenzylamine?

this compound can be synthesized via nucleophilic substitution between 4-chlorobenzyl chloride and ethylamine. Key conditions include:

- Base selection : Triethylamine is commonly used to neutralize HCl byproducts .

- Solvent : Inert solvents like dichloromethane improve yield and purity .

- Temperature : Low temperatures (0–5°C) minimize side reactions like over-alkylation . Example protocol: React 4-chlorobenzyl chloride with ethylamine (1:1.2 molar ratio) in dichloromethane under nitrogen, with triethylamine as a base. Purify via vacuum distillation .

Q. How can researchers characterize this compound to confirm structural integrity?

- NMR spectroscopy : H and C NMR identify key signals (e.g., ethyl group: δ 1.2 ppm for CH, 2.6 ppm for CH; aromatic protons: δ 7.3 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 169.65 confirms molecular weight .

- Elemental analysis : Validate CHClN composition (theoretical: C 63.72%, H 7.13%, N 8.25%) .

Advanced Research Questions

Q. How can regioselectivity challenges in N-alkylation of 4-chlorobenzylamine derivatives be addressed?

Competing reactions (e.g., N,N-dialkylation) are minimized by:

- Controlled stoichiometry : Use a slight excess of ethylamine (1.2–1.5 eq) to favor monoalkylation .

- Protecting groups : Temporarily protect the amine with Boc groups before alkylation .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in biological assays (e.g., IC values) may arise from:

- Purity issues : Validate compound purity (>95%) via HPLC before testing .

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across studies .

- Structural analogs : Compare data with structurally validated compounds (e.g., N-(4-chlorobenzyl)-N-methylamine) to isolate substituent effects .

Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?

- Docking studies : Use software like AutoDock to predict binding modes with receptors (e.g., GPCRs) .

- QSAR models : Corrogate electronic (Cl substituent’s σ value) and steric (ethyl group’s bulk) parameters with activity .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.